molecular formula C16H21ClN2O3S B2883120 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide CAS No. 941886-90-4

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide

Cat. No.: B2883120
CAS No.: 941886-90-4
M. Wt: 356.87
InChI Key: GLBKONMEPXIYIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C16H21ClN2O3S and its molecular weight is 356.87. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Biochemical Pathways

The compound’s action on CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells. By inhibiting CDK2, the compound disrupts the progression of the cell cycle, potentially leading to cell cycle arrest . This can have downstream effects on cell growth and proliferation.

Result of Action

The inhibition of CDK2 by the compound can lead to cell cycle arrest, preventing cells from dividing and proliferating . This could potentially be used to halt the growth of rapidly dividing cells, such as cancer cells.

Properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O3S/c17-14-8-7-13(18-16(20)12-5-2-1-3-6-12)11-15(14)19-9-4-10-23(19,21)22/h7-8,11-12H,1-6,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBKONMEPXIYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.